molecular formula C9H8N4OS B1519531 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzene-1-carbothioamide CAS No. 1223354-08-2

3-(5-Amino-1,3,4-oxadiazol-2-yl)benzene-1-carbothioamide

Cat. No. B1519531
M. Wt: 220.25 g/mol
InChI Key: QHMNKYTYUZYLLA-UHFFFAOYSA-N
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Description

The compound “3-(5-Amino-1,3,4-oxadiazol-2-yl)benzene-1-carbothioamide” is a white solid with a melting point of 100–102°C . It has a molecular structure of C9H8N4OS .


Molecular Structure Analysis

The molecular structure of this compound includes an oxadiazole ring, which is a five-membered heterocyclic ring composed of two nitrogen atoms and one oxygen atom . The compound also contains a carbothioamide group .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 100–102°C . It has a molecular structure of C9H8N4OS . More detailed physical and chemical properties are not available in the literature.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Thioureas and Oxadiazole Derivatives A range of thioureas and N-acylthioureas, including compounds with the 1,3,4-oxadiazole structure, were synthesized by reacting carbothioamides with hydrogen sulfide. This method has paved the way for the creation of various substituted thioureas, showcasing the versatility of thioureas and oxadiazole derivatives in chemical synthesis (Katritzky et al., 2004).

Synthesis of Azole Derivatives Research explored the synthesis of new azole derivatives, including 1,3,4-oxadiazoles, by reacting thiosemicarbazides with certain reactants. These studies highlight the potential for creating a wide range of azole derivatives, which are crucial in various scientific fields, including pharmaceuticals and materials science (Hassan et al., 2005).

Binding Interactions of Oxadiazol Derivatives Research into the binding interactions of 3-aryl-1,2,4-oxadiazol-5-ones with a trisimidazoline base sheds light on the potential of these compounds in forming non-covalent complexes. These findings are crucial for understanding the chemical behavior of these compounds and can have implications in the design of new materials or drugs (Reichert et al., 2001).

Biological Activities

Antimicrobial Properties Several studies have demonstrated the antimicrobial properties of 1,3,4-oxadiazole derivatives. These compounds have shown significant activity against various microorganisms, making them potential candidates for developing new antimicrobial agents (Özyanik et al., 2013), (Karthic et al., 2017), (Khalid et al., 2016).

Safety And Hazards

The safety information for this compound is not detailed in the available literature .

Future Directions

The 1,3,4-oxadiazole scaffold in the compound shows promise in the development of new drugs for cancer treatment . Future research could focus on structural modifications to ensure high cytotoxicity towards malignant cells .

properties

IUPAC Name

3-(5-amino-1,3,4-oxadiazol-2-yl)benzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4OS/c10-7(15)5-2-1-3-6(4-5)8-12-13-9(11)14-8/h1-4H,(H2,10,15)(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMNKYTYUZYLLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=S)N)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Amino-1,3,4-oxadiazol-2-yl)benzene-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Amino-1,3,4-oxadiazol-2-yl)benzene-1-carbothioamide
Reactant of Route 2
3-(5-Amino-1,3,4-oxadiazol-2-yl)benzene-1-carbothioamide
Reactant of Route 3
3-(5-Amino-1,3,4-oxadiazol-2-yl)benzene-1-carbothioamide
Reactant of Route 4
3-(5-Amino-1,3,4-oxadiazol-2-yl)benzene-1-carbothioamide
Reactant of Route 5
3-(5-Amino-1,3,4-oxadiazol-2-yl)benzene-1-carbothioamide
Reactant of Route 6
3-(5-Amino-1,3,4-oxadiazol-2-yl)benzene-1-carbothioamide

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